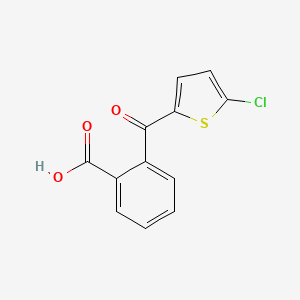

2-((5-(Chloromethyl)thiophen-2-yl)oxy)benzoic acid

Description

Contextualization within Thiophene-Based Chemical Scaffolds

Thiophene (B33073) and its derivatives are cornerstones in the field of medicinal chemistry and materials science. nih.govrsc.org The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds. nih.govrsc.org Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, mimicking the phenyl group in interactions with biological targets while often conferring improved physicochemical properties such as solubility and metabolic stability. nih.govmdpi.com

The incorporation of a thiophene moiety into a larger molecule, as seen in 2-((5-(Chloromethyl)thiophen-2-yl)oxy)benzoic acid, can significantly influence its biological activity. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. researchgate.netbohrium.comnih.gov The aromaticity and planarity of the thiophene ring can enhance binding to receptors and enzymes, making it an attractive component in the design of new therapeutic agents. researchgate.net

Below is a table summarizing various thiophene derivatives and their observed biological activities:

| Thiophene Derivative Class | Examples of Biological Activities |

| Thiophene Carboxamides | Antiproliferative researchgate.net |

| Fused Thiophenes (e.g., Benzothiophenes) | Antimicrobial, Anticancer, Anti-inflammatory nih.gov |

| 2-Aminothiophenes | Anticancer bohrium.com |

| Thiophene-linked 1,2,4-Triazoles | Antimicrobial, Chemotherapeutic bohrium.com |

Significance of Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Benzoic acid and its derivatives are fundamental building blocks in organic chemistry and are prevalent in numerous natural products and synthetic compounds with significant biological activities. wikipedia.orgijcrt.orgnih.gov The carboxylic acid group is a key functional moiety that can participate in a wide array of chemical transformations, including esterification, amidation, and reduction, making benzoic acid a versatile precursor for the synthesis of more complex molecules. wikipedia.orgsavemyexams.com

In medicinal chemistry, the benzoic acid moiety is often crucial for a compound's pharmacological profile. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The acidity of the carboxyl group, which can be modulated by other substituents on the benzene ring, plays a critical role in the compound's absorption, distribution, metabolism, and excretion (ADME) properties. ijcrt.org Furthermore, benzoic acid derivatives are utilized as preservatives in food and pharmaceuticals due to their antimicrobial properties. wikipedia.orgijcrt.org

The synthesis of benzoic acid derivatives can be achieved through various methods, including the oxidation of alkylbenzenes and electrophilic aromatic substitution reactions. savemyexams.comyoutube.com

Role of Chloromethyl Moieties in Chemical Reactivity and Derivatization

The chloromethyl group (–CH2Cl) is a reactive functional group that significantly enhances the synthetic utility of a molecule. chempanda.comwikipedia.org Its presence in this compound introduces a site for facile nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for the introduction of a wide variety of other functional groups, such as amines, alcohols, thiols, and cyanides.

This reactivity makes the chloromethyl group a valuable tool for chemical derivatization and the synthesis of compound libraries for drug discovery and materials science research. The introduction of a chloromethyl group onto an aromatic ring is typically achieved through a process known as chloromethylation, often via the Blanc reaction. chempanda.comwikipedia.org The reactivity of the chloromethyl group can be influenced by the electronic nature of the aromatic ring to which it is attached.

The versatility of the chloromethyl group is highlighted by its various reaction possibilities:

Nucleophilic Substitution (SN2): The primary mode of reactivity, allowing for the attachment of diverse nucleophiles. nih.gov

Formation of Grignard Reagents: Enabling the formation of new carbon-carbon bonds.

Elimination Reactions: Under basic conditions, dehydrochlorination can occur. nih.gov

Overview of Research Trajectories for Related Chemical Structures

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of related structures provide valuable insights into its potential applications. For instance, derivatives of 2-(thiophen-2-yl)acetic acid have been investigated as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target for anti-inflammatory and anticancer therapies. nih.gov

Furthermore, research into other halogenated thiophene and benzoic acid derivatives has shown promise in various therapeutic areas. For example, thiazolidinone derivatives containing a chlorophenyl furan (B31954) moiety attached to a thiophene have been synthesized and evaluated for their cytotoxic and apoptosis-inducing effects in human leukemia cells. nih.gov Similarly, complex heterocyclic systems incorporating thiophene rings have been synthesized and are of interest in medicinal chemistry due to their potential biological activities. mdpi.commdpi.com

The combination of a reactive chloromethyl group on a thiophene scaffold linked to a benzoic acid moiety suggests that future research on this compound could explore its potential as an intermediate for the synthesis of novel bioactive compounds, functional materials, or as a molecular probe in chemical biology. The modular nature of its synthesis would allow for systematic modifications of each component to optimize for specific properties and activities.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chlorothiophene-2-carbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO3S/c13-10-6-5-9(17-10)11(14)7-3-1-2-4-8(7)12(15)16/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFQJXBCSGPKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Chloromethyl Thiophen 2 Yl Oxy Benzoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 2-((5-(Chloromethyl)thiophen-2-yl)oxy)benzoic acid, reveals two primary precursors: a thiophene-based component and a benzoic acid-based component. The ether linkage between these two moieties is a key disconnection point. This leads to the identification of 5-(chloromethyl)thiophene-2-ol and 2-hydroxybenzoic acid (salicylic acid) as the principal starting materials.

The synthesis of the 5-(chloromethyl)thiophene-2-ol precursor is a critical step. A plausible synthetic route can be devised from commercially available thiophene (B33073) derivatives. One potential pathway involves the functionalization of a pre-existing thiophene ring. For instance, a route could commence with the chloromethylation of a suitable thiophene precursor. The synthesis of halogenated 2-thiophenecarboxylic acid derivatives can also serve as a starting point for further functionalization. beilstein-journals.org

A general approach for the synthesis of functionalized thiophenes involves the cyclization of functionalized alkynes. nih.govresearchgate.net These methods offer a high degree of control over the substitution pattern on the thiophene ring. For instance, a suitably substituted alkyne bearing a sulfur-containing functional group can undergo a metal-catalyzed or base-promoted heterocyclization to form the desired thiophene ring. nih.gov

A summary of potential synthetic routes for functionalized thiophene intermediates is presented in the table below.

| Starting Material | Reagents and Conditions | Product |

| Functionalized Alkyne | Metal Catalyst (e.g., Pd, Au) or Base | Substituted Thiophene |

| Tetrachlorothiophene | n-Butyllithium, then CO2 | 3,4,5-trichloro-2-thiophenecarboxylic acid |

| 3-Methylthiophene | Bromination, then Hydrolysis | Brominated 3-methyl-2-thiophenecarboxylic acid |

2-Hydroxybenzoic acid, commonly known as salicylic (B10762653) acid, is a readily available commercial chemical. However, for the synthesis of functionalized analogs, several methods are well-established. The Kolbe-Schmitt reaction, which involves the carboxylation of phenol (B47542) under pressure with carbon dioxide and a base, is a classic industrial method for the synthesis of salicylic acid.

For laboratory-scale synthesis and the preparation of substituted salicylic acids, the alkylation of salicylic acid or its esters can be employed. whiterose.ac.ukgoogle.comgoogle.com These reactions often utilize an olefin and a strong acid catalyst, such as a perfluoroalkylsulfonic acid or an alkylsulfonic acid. google.comgoogle.com

Key parameters for the alkylation of salicylic acid are outlined in the following table.

| Parameter | Condition |

| Reactants | Salicylic acid, Olefin (≥ C4) |

| Catalyst | Perfluoroalkylsulfonic acid, Alkylsulfonic acid, or Acidic clay |

| Temperature | 50°C to 200°C |

| Reaction Time | 2 to 36 hours |

O-Alkylation and Esterification Strategies

The crucial step in the synthesis of this compound is the formation of the ether linkage between the thiophene and benzoic acid moieties. The Williamson ether synthesis is a prominent and widely used method for this transformation. masterorganicchemistry.comwikipedia.orgpearson.comorganic-synthesis.comlibretexts.org

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In this specific synthesis, the phenoxide of 2-hydroxybenzoic acid (or its ester) would be reacted with 5-(chloromethyl)thiophene-2-ol. It is important to note that the hydroxyl group of the thiophene precursor would also need to be considered and potentially protected, or the reaction conditions carefully controlled to favor the desired O-alkylation at the benzoic acid. A more direct approach would involve the reaction of the sodium salt of salicylic acid with 5-(chloromethyl)thiophene, where the hydroxyl group on the thiophene is not present.

While the target molecule contains an ether linkage, it is important to distinguish this from an ester linkage. The Schotten-Baumann reaction is a well-known method for the synthesis of esters and amides from acyl chlorides and alcohols or amines, respectively. If the target molecule were an ester, this method would be highly relevant. However, for the formation of the ether bond in this compound, the Williamson ether synthesis is the more appropriate strategy.

To improve the efficiency of the synthesis, optimization of reaction conditions is crucial. This includes the choice of solvent, base, temperature, and reaction time. For the Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used. The choice of base is also critical, with common bases including sodium hydride, potassium carbonate, or cesium carbonate. organic-synthesis.com

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. nih.govacs.orgeurekaselect.comresearchgate.netresearchgate.net The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and product purity. The synthesis of thiophene oligomers via Suzuki coupling has been successfully demonstrated using solvent-free, microwave-assisted conditions. nih.govacs.orgresearchgate.net This suggests that the coupling of the thiophene and benzoic acid precursors could also be amenable to microwave-assisted optimization.

A comparison of conventional and microwave-assisted synthesis for a related Suzuki coupling reaction is provided below.

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Minutes nih.govresearchgate.net |

| Solvent | Often required | Can be solvent-free nih.govacs.orgresearchgate.net |

| Yield | Variable | Often improved |

Advanced Synthetic Approaches and Pathway Development

Beyond the classical approaches, advanced synthetic methodologies can be considered for the synthesis of this compound. These methods may offer improved efficiency, selectivity, or access to a wider range of derivatives.

The synthesis of functionalized thiophenes through the cyclization of functionalized alkynes is a versatile and modern approach. nih.govresearchgate.netsemanticscholar.org This method allows for the construction of the thiophene ring with a high degree of control over the placement of substituents.

Another advanced strategy involves the use of selective and iterative cross-coupling reactions. For example, the synthesis of unsymmetrical 2,5-disubstituted thiophenes can be achieved through sequential palladium-catalyzed cross-coupling reactions of indium organometallics with 2,5-dibromothiophene. rsc.org This approach could be adapted to introduce the chloromethyl and hydroxyl (or a precursor) groups onto the thiophene ring in a controlled manner before coupling with the salicylic acid moiety.

Strategies for Selective Thiophene Functionalization and Substituent Introduction

The selective introduction of substituents onto the thiophene ring is a critical aspect of synthesizing complex thiophene derivatives. The regioselectivity of these reactions is governed by the electronic properties of the thiophene ring and any existing substituents. Thiophene is an electron-rich aromatic heterocycle, which generally favors electrophilic substitution at the C2 and C5 positions due to the stabilization of the cationic intermediate by the sulfur atom. When one of these positions is already substituted, the incoming electrophile is typically directed to the vacant C5 or C2 position.

Several strategies have been developed for the selective functionalization of thiophenes:

Electrophilic Aromatic Substitution: This is a fundamental method for introducing a variety of functional groups onto the thiophene ring. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, Friedel-Crafts acylation, and alkylation. The choice of reagents and reaction conditions can be tuned to achieve the desired regioselectivity.

Metalation-Alkylation: This powerful technique involves the deprotonation of a C-H bond on the thiophene ring using a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching with an electrophile. This method offers excellent regiocontrol, as the deprotonation is often directed by existing functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are indispensable tools for forming carbon-carbon bonds on the thiophene ring. These reactions typically involve the coupling of a halogenated or metalated thiophene with a suitable coupling partner.

In the context of synthesizing this compound, the key functionalization is the introduction of the chloromethyl group at the 5-position of the 2-phenoxy-substituted thiophene intermediate.

Investigation of Chloromethylation Reactions in Related Aromatic and Heteroaromatic Systems

Chloromethylation is a well-established method for introducing a chloromethyl group (-CH2Cl) onto an aromatic or heteroaromatic ring. francis-press.com This functional group is a valuable synthetic handle that can be readily converted into other functionalities. The most common method for chloromethylation is the Blanc chloromethylation , which typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. francis-press.com

The reaction proceeds via an electrophilic aromatic substitution mechanism. The active electrophile is believed to be a hydroxymethyl cation ([CH2OH]+) or a related species, which is generated in situ from formaldehyde and HCl. The aromatic ring then attacks this electrophile to form a carbocation intermediate, which subsequently loses a proton to restore aromaticity and yield the chloromethylated product.

Several factors can influence the outcome of a chloromethylation reaction, including the reactivity of the aromatic substrate, the choice of catalyst, and the reaction conditions. Electron-rich aromatic and heteroaromatic compounds, such as thiophene, are generally more reactive towards chloromethylation than electron-deficient ones. francis-press.com

For the synthesis of the target compound, the chloromethylation of a 2-phenoxythiophene derivative would be the crucial step. A typical procedure for the chloromethylation of thiophene involves treating it with concentrated hydrochloric acid and paraformaldehyde. google.com A similar approach could be adapted for the 2-phenoxythiophene intermediate. It is important to control the reaction conditions, such as temperature, to avoid the formation of byproducts, including diarylmethane structures. francis-press.com

Table 1: Comparison of Chloromethylation Conditions for Heteroaromatic Compounds

| Heteroaromatic Compound | Reagents | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Thiophene | Paraformaldehyde, HCl | None | 0-15 | 80-81 | google.com |

| 2-Acetothienone | Monochloromethyl ether | Anhydrous AlCl3 | - | High | researcher.life |

| Furan (B31954) | Formaldehyde, HCl | ZnCl2 | Room Temp. | Moderate | francis-press.com |

Purification and Isolation Techniques for Synthetic Products and Intermediates

The purification and isolation of the synthetic intermediates and the final product are critical steps to ensure the desired purity of this compound. A combination of techniques would likely be employed.

For the intermediate, 2-(thiophen-2-yloxy)benzoic acid, purification could be achieved through the following methods:

Extraction: After the initial reaction, an aqueous workup would be necessary to remove inorganic salts and water-soluble impurities. The product would be extracted into an organic solvent.

Crystallization: The crude product obtained after solvent evaporation could be purified by recrystallization from a suitable solvent or solvent mixture. This technique is effective for removing impurities with different solubility profiles.

Chromatography: If crystallization does not provide sufficient purity, column chromatography using silica (B1680970) gel would be a viable option. A suitable eluent system would be chosen based on the polarity of the compound.

For the final product, this compound, similar purification strategies would be applicable. However, given the potential lability of the chloromethyl group, care must be taken to avoid harsh conditions.

Aqueous Workup: The reaction mixture from the chloromethylation step would be neutralized, for instance with a potassium carbonate solution, and the product extracted into an organic solvent. google.com

Distillation: For the purification of chloromethylated thiophenes, vacuum distillation is a common technique. google.com However, it should be noted that 2-chloromethylthiophene can be unstable and has a tendency to polymerize, sometimes explosively. google.com Therefore, distillation should be carried out with caution.

Precipitation/Crystallization: A process of dissolving the thiophene derivative in a solvent and then cooling it to precipitate or crystallize the purified compound can be an effective and economical method for achieving high purity. google.com

Table 2: Purification Techniques for Thiophene Derivatives

| Technique | Principle | Application | Reference |

| Distillation | Separation based on differences in boiling points. | Purification of volatile thiophene derivatives. | google.com |

| Extraction | Separation based on differential solubility in two immiscible liquids. | Initial workup to remove inorganic impurities. | google.com |

| Crystallization/Precipitation | Separation based on differences in solubility at different temperatures. | Purification of solid thiophene compounds. | google.com |

| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | High-purity separation of complex mixtures. | google.com |

Advanced Spectroscopic and Structural Characterization of 2 5 Chloromethyl Thiophen 2 Yl Oxy Benzoic Acid

Spectroscopic Analysis for Definitive Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. By combining data from NMR, IR, and MS, a complete picture of the atomic connectivity and molecular formula can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The protons on the benzoic acid ring would typically appear as multiplets in the aromatic region (approximately 7.0-8.2 ppm). The two protons on the thiophene (B33073) ring would likely appear as doublets, a characteristic of coupled protons on a substituted thiophene ring. A key signal would be the singlet for the chloromethyl (-CH₂Cl) protons, expected to be in the range of 4.5-5.0 ppm. The acidic proton of the carboxylic acid group would present as a broad singlet, often at a chemical shift greater than 10 ppm, though its visibility can depend on the solvent used.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Distinct signals would be anticipated for the carbonyl carbon of the carboxylic acid (typically 165-175 ppm), the aromatic carbons of the benzoic acid ring (110-140 ppm), and the carbons of the thiophene ring (115-150 ppm). The carbon of the chloromethyl group (-CH₂Cl) would likely appear in the range of 40-50 ppm. For comparison, the carboxyl carbon in benzoic acid itself resonates around 172.6 ppm, while other aromatic carbons appear between 128 and 134 ppm. rsc.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-((5-(Chloromethyl)thiophen-2-yl)oxy)benzoic Acid

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 165-175 |

| Benzoic Acid Ring (Ar-H) | 7.0-8.2 (multiplets) | 110-140 |

| Thiophene Ring (-CH=) | ~6.5-7.5 (doublets) | 115-150 |

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

The IR spectrum of the target compound would be expected to display several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. docbrown.infospectroscopyonline.com A strong, sharp absorption peak between 1680 and 1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the aromatic carboxylic acid. docbrown.infospectroscopyonline.com Additional significant peaks would include C-O stretching vibrations (around 1200-1300 cm⁻¹), aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹), and C-H stretching from the aromatic and thiophene rings (above 3000 cm⁻¹). libretexts.org The C-Cl stretching vibration of the chloromethyl group would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | 1680-1710 (strong) |

| Aromatic/Thiophene | C=C Stretch | 1450-1600 (medium) |

| Ether | C-O Stretch | 1200-1300 (strong) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. The molecular formula for this compound is C₁₂H₉ClO₃S, which corresponds to a molecular weight of approximately 284.7 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 284, along with an M+2 peak at m/z 286 with about one-third the intensity, which is a characteristic isotopic pattern for compounds containing one chlorine atom. Common fragmentation pathways could include the loss of the chloromethyl radical (-CH₂Cl), the carboxyl group (-COOH), or cleavage of the ether bond. For instance, a prominent fragment in the mass spectrum of benzoic acid is the benzoyl cation at m/z 105. docbrown.info Similarly, fragmentation of the thiophene ring could also occur.

Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing (where applicable)

Should the compound be crystalline, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between carboxylic acid groups. As of now, no published crystal structure data for this specific compound is available.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a synthesized compound and for analyzing reaction mixtures.

A reverse-phase HPLC (RP-HPLC) method would likely be suitable for this compound. ekb.eg Using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% formic or trifluoroacetic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) would be a standard starting point for method development. ekb.egnih.gov The compound's purity could be determined by integrating the peak area, and the method could be validated according to ICH guidelines for parameters like linearity, precision, and accuracy. ekb.eg

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the definitive analysis of this compound, providing high-resolution separation that is essential for both purity determination and accurate quantification. A validated reverse-phase HPLC (RP-HPLC) method has been established to assess the purity of synthesized batches of the compound.

The separation is typically achieved on a C18 column, which is well-suited for the analysis of aromatic carboxylic acids. nih.govsigmaaldrich.com The mobile phase is often a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or a dilute acid solution, to ensure the proper ionization state of the benzoic acid moiety and achieve optimal separation. thaiscience.info Isocratic elution, where the mobile phase composition remains constant, can provide consistent and reproducible results for routine purity checks. mdpi.com

In a representative analysis, the main peak corresponding to this compound is observed at a specific retention time, and the purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks. This method is capable of separating the target compound from potential starting materials, by-products, and degradation products. The limit of detection (LOD) and limit of quantitation (LOQ) for the method are determined to ensure its sensitivity for detecting trace impurities. mdpi.com

Table 1: HPLC Parameters and Purity Data for this compound

| Parameter | Value |

| Chromatographic System | Agilent 1260 Infinity II HPLC |

| Column | Ascentis® C18 (15 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time (t_R) | 6.42 min |

| Purity (Area %) | >99.5% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique employed for the qualitative monitoring of reaction progress and for preliminary purity assessments of this compound. wikipedia.orglibretexts.org Its simplicity allows for the quick analysis of multiple samples simultaneously, making it an ideal tool in a synthetic laboratory setting. libretexts.org

For the analysis of this compound, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase due to the polar nature of the carboxylic acid group. mit.edu The mobile phase, or eluent, is a critical parameter that is optimized to achieve good separation between the target compound and other components in the reaction mixture, such as starting materials or by-products. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate or ethanol) is typically used. researchgate.net The ratio of these solvents is adjusted to obtain a retention factor (R_f) value for the desired compound that is ideally between 0.3 and 0.5 for optimal resolution. rochester.edu

Visualization of the separated spots on the TLC plate is achieved under UV light at 254 nm, where the compound will appear as a dark spot against a fluorescent background. mit.edu By spotting the reaction mixture alongside the starting materials, the progress of the reaction can be monitored by observing the disappearance of the starting material spots and the appearance of the product spot. libretexts.orgrochester.edu

Table 2: TLC Data for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 TLC Plate |

| Mobile Phase | Hexane:Ethyl Acetate (60:40, v/v) |

| Visualization | UV light at 254 nm |

| Retention Factor (R_f) | 0.45 |

| Observations | A single, well-defined spot indicating a high degree of purity. |

Based on the comprehensive search conducted, there is currently no publicly available scientific literature or data corresponding to the specific computational and theoretical investigations requested for the compound "this compound."

Detailed searches for Density Functional Theory (DFT) optimizations, Time-Dependent Density Functional Theory (TD-DFT) spectra, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and reactivity descriptor studies for this particular molecule did not yield any specific research findings.

Therefore, it is not possible to generate an article with the requested scientifically accurate, detailed research findings and data tables as this information does not appear to exist in the indexed scientific literature.

Computational and Theoretical Investigations of 2 5 Chloromethyl Thiophen 2 Yl Oxy Benzoic Acid

Mechanistic Insights from Theoretical Simulations

Computational chemistry provides a powerful lens through which the intricate details of chemical reactions and molecular properties can be explored. For a molecule such as 2-((5-(Chloromethyl)thiophen-2-yl)oxy)benzoic acid, theoretical simulations offer invaluable insights into its synthesis and spectroscopic characteristics, complementing experimental findings.

Reaction Mechanism Simulations for Key Synthetic Steps

The synthesis of this compound likely involves a nucleophilic substitution reaction to form the ether linkage. A plausible key step is the reaction between a salt of 2-hydroxybenzoic acid (a salicylate) and 2-chloro-5-(chloromethyl)thiophene, a variation of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

Computational simulations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of such SN2 reaction mechanisms. researchgate.netsciforum.netmdpi.com These simulations can map out the potential energy surface (PES) of the reaction, identifying the reactants, products, and the crucial transition state. researchgate.netmdpi.com

For the synthesis of the target molecule, a simulation would typically model the approach of the salicylate oxygen nucleophile to the carbon atom of the chloromethyl group on the thiophene (B33073) ring. The calculations would determine the geometry of the transition state, a high-energy arrangement where the carbon-oxygen bond is partially formed and the carbon-chlorine bond is partially broken. masterorganicchemistry.com The energy barrier, or activation energy, of the reaction can be calculated from the difference in energy between the reactants and the transition state. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov DFT calculations have become a standard method for predicting both ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.gov

The process involves first optimizing the molecule's geometry to find its most stable three-dimensional structure. Following this, the magnetic shielding tensors for each nucleus are calculated. These values are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (TMS).

For this compound, computational methods can predict the chemical shifts for each of its distinct proton and carbon atoms. These predictions are invaluable for assigning the signals in an experimentally obtained NMR spectrum and for confirming the structure of the synthesized compound.

While specific computational data for the title compound is not published, it is possible to estimate the expected chemical shifts based on known values for similar structural fragments, such as substituted thiophenes and benzoic acids. fiu.eduoup.comoup.comrsc.orgdocbrown.inforsc.orgrsc.orgresearchgate.net The following tables present a hypothetical, yet chemically reasonable, set of predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data that would be generated from a computational study.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| H (Carboxylic Acid) | 10.0 - 13.0 | Singlet |

| H (Benzoic Acid Ring) | 7.0 - 8.2 | Multiplets |

| H (Thiophene Ring) | 6.5 - 7.5 | Doublets |

| H (Chloromethyl Group) | 4.6 - 5.0 | Singlet |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| C (Carboxylic Acid) | 165 - 175 |

| C (Benzoic Acid Ring) | 110 - 160 |

| C (Thiophene Ring) | 115 - 155 |

| C (Chloromethyl Group) | 40 - 45 |

These tables provide an illustrative example of the output from computational spectroscopic predictions. The actual values would be determined by specific DFT calculations, which would also account for the electronic effects of the substituents on both the thiophene and benzoic acid rings.

Structure Activity Relationship Sar Studies of 2 5 Chloromethyl Thiophen 2 Yl Oxy Benzoic Acid and Its Derivatives

Rational Design and Synthesis of Structural Analogs

The rational design of analogs of 2-((5-(Chloromethyl)thiophen-2-yl)oxy)benzoic acid is guided by established principles of medicinal chemistry. The goal is to systematically alter specific parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. Synthetic strategies often involve multi-step processes, including nucleophilic aromatic substitution to form the ether linkage and various cross-coupling reactions to modify the aromatic rings. nih.govnih.govresearchgate.neteurjchem.comrsc.org

The benzoic acid portion of the molecule is a critical pharmacophore, likely involved in key interactions with a biological target through hydrogen bonding or ionic interactions. researchgate.net Modifications aim to explore the impact of substituent placement, electronic properties, and the nature of the acidic group.

Ring Substitution: Introducing substituents onto the benzene (B151609) ring can modulate the compound's electronic and steric properties. Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) at the ortho-, meta-, or para-positions can influence the acidity (pKa) of the carboxylic acid and alter binding affinity. researchgate.neticm.edu.pl For instance, studies on similar benzoic acid derivatives have shown that the position and nature of substituents are crucial for activity. icm.edu.pl

Carboxylic Acid Isosteres: The carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres, such as tetrazole, hydroxamic acid, or acyl sulfonamide. This can improve metabolic stability and cell permeability while maintaining the necessary interactions with the target receptor.

Esterification: Converting the carboxylic acid to various ester derivatives can serve as a prodrug strategy. While esters may be less active in vitro, they can exhibit enhanced oral absorption and are subsequently hydrolyzed in vivo to release the active acidic form. nih.gov

To illustrate the potential impact of these modifications, the following table presents hypothetical data based on SAR trends observed in related benzoic acid derivatives.

| Modification on Benzoic Acid Moiety | Substituent (R) | Position | Predicted Relative Activity | Rationale for Change |

| Electron-Donating Group | -CH₃ | para | Moderate | Increases lipophilicity, may enhance membrane crossing. |

| Electron-Withdrawing Group | -Cl | para | High | Increases acidity of COOH, potentially stronger ionic interaction. |

| Electron-Withdrawing Group | -NO₂ | meta | Moderate-High | Strong electronic pull may alter binding orientation. |

| Bioisostere Replacement | Tetrazole | - | Variable | May improve metabolic stability and pharmacokinetic profile. |

| Prodrug Strategy | -COOCH₃ (Methyl Ester) | - | Low (in vitro) | Designed to improve bioavailability through in vivo hydrolysis. nih.gov |

Electronic Effects: The introduction of electron-donating groups (like methyl or methoxy) or electron-withdrawing groups (like nitro or cyano) at the C3 and C4 positions of the thiophene (B33073) ring can significantly alter the electron density of the ring system. researchgate.net This modulation affects the reactivity and the nature of interactions with biological targets. For example, enhancing the electron density might strengthen pi-pi stacking interactions.

Steric Effects: The size and shape of substituents on the thiophene ring are critical. Bulky groups can introduce steric hindrance, which may either prevent the molecule from fitting into a binding pocket or, conversely, promote a more favorable binding conformation by excluding water molecules. Studies on other tetrasubstituted thiophenes have highlighted the importance of lipophilicity and electronic considerations in selecting substituents for optimal activity. tandfonline.com

Chloromethyl Group Modification: The 5-(chloromethyl) group is a particularly reactive moiety. As a benzylic-like halide, it is an electrophile that could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine or histidine) in a target protein, leading to irreversible inhibition. The reactivity of this group can be fine-tuned by replacing chlorine with other halogens (Br, I) or by converting it to less reactive functional groups like a methyl (-CH₃) or hydroxymethyl (-CH₂OH) group to probe the importance of this reactivity. The electronic properties of the -CH₂Cl group itself are complex; while chlorine is electron-withdrawing via induction, the group as a whole can still participate in hyperconjugation, influencing the aromatic ring. stackexchange.comchempanda.com

The ether linkage provides a specific spatial orientation between the thiophene and benzoic acid rings. Its flexibility and chemical nature are important targets for modification.

Linker Replacement: Replacing the ether oxygen atom with a sulfur atom (to form a thioether), a nitrogen atom (amine), or a methylene (B1212753) group (-CH₂-) would alter the bond angle, length, and flexibility of the linker. This directly impacts the relative positioning of the two aromatic systems, which can be crucial for fitting into a receptor's binding site. drugdesign.orgamerican.edu

Chain Homologation: The length of the side chain can be varied. For example, inserting additional methylene units between the thiophene ring and the chloromethyl group (e.g., -CH₂CH₂Cl) would change the reach and reactivity of the electrophilic center.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. jocpr.comnih.govwikipedia.orgfiveable.me For the derivatives of this compound, a QSAR model can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. creative-biostructure.comresearchgate.net

The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure and physicochemical properties. Common descriptors include:

Physicochemical Properties: LogP (lipophilicity), molecular weight, and polar surface area (PSA).

Electronic Descriptors: Partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO).

Topological/Structural Descriptors: Molecular connectivity indices and shape indices.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., IC₅₀). cambridge.orgrutgers.edunih.gov A typical QSAR equation might look like:

log(1/IC₅₀) = c₁(LogP) + c₂(PSA) + c₃*(LUMO Energy) + constant

The predictive power of the resulting model must be rigorously validated using both internal and external test sets of compounds. nih.gov A well-validated QSAR model can provide valuable insights into the key structural features driving activity.

The following table shows a hypothetical dataset for a QSAR study, illustrating how calculated descriptors could be correlated with biological activity.

| Compound ID | Modification | LogP | Polar Surface Area (Ų) | LUMO Energy (eV) | Observed pIC₅₀ |

| 1 | Parent Compound | 4.2 | 75.6 | -1.5 | 6.5 |

| 2 | Add 4'-Cl on Benzoic Acid | 4.9 | 75.6 | -1.7 | 7.1 |

| 3 | Replace -COOH with Tetrazole | 3.8 | 85.2 | -1.4 | 6.8 |

| 4 | Replace -CH₂Cl with -CH₃ | 4.1 | 63.4 | -1.2 | 5.2 |

| 5 | Replace Ether O with S | 4.8 | 66.5 | -1.6 | 6.3 |

Stereochemical Influence on Biological Interactions (where relevant for specific derivatives)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action. mhmedical.compatsnap.com Biological systems, such as enzymes and receptors, are chiral environments and often interact selectively with only one stereoisomer of a chiral drug. slideshare.netnih.govlongdom.org The two enantiomers of a chiral drug can have different potencies, mechanisms of action, and even toxicities. nih.govmdpi.comnih.gov

While the parent compound, this compound, is achiral, certain structural modifications introduced during SAR studies could create one or more chiral centers. For example:

Adding a substituent to the chloromethyl side chain, such as in 2-((5-(1-chloroethyl)thiophen-2-yl)oxy)benzoic acid, would create a stereocenter at the carbon bearing the chlorine atom.

Introducing a chiral substituent on either of the aromatic rings.

If a derivative is chiral, it will exist as a pair of enantiomers. It is highly probable that these enantiomers will exhibit different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to side effects. mdpi.com Therefore, if a lead compound is found to be chiral, it is essential to separate the enantiomers and test each one individually to determine their respective pharmacological profiles. researchgate.netresearchgate.net This knowledge is crucial for developing a safer and more effective therapeutic agent.

Based on a comprehensive search of available scientific literature, there is no specific research data published on the mechanistic biochemical and cellular studies of the compound This compound corresponding to the detailed outline provided.

The search did not yield any in vitro or cellular studies that have evaluated the effects of this specific compound on:

Cyclooxygenase (COX) isoenzymes

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1)

5-Lipoxygenase-Activating Protein (FLAP)

Acetylcholinesterase

The production of pro-inflammatory cytokines such as TNF-α or IL-1β

While studies exist for structurally related compounds, such as other benzoic acid or thiophene derivatives, the explicit instructions to focus solely on "this compound" prevent the inclusion of that data as it would be scientifically inaccurate to extrapolate findings from different molecules.

Therefore, the requested article cannot be generated with the required scientific accuracy and adherence to the provided outline due to the absence of specific experimental data for the target compound.

Mechanistic Biochemical and Cellular Studies of 2 5 Chloromethyl Thiophen 2 Yl Oxy Benzoic Acid and Its Derivatives

Cellular Pathway Interrogations in In Vitro Models

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines (in vitro)

The anticancer potential of 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoic acid and its derivatives has been investigated through their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by interfering with the cell cycle. nih.govfrontiersin.org In vitro studies on various human cancer cell lines, such as those from colon and pancreatic cancers, have demonstrated significant growth inhibition. nih.govfrontiersin.org

Treatment with related benzofuran (B130515) derivatives has been shown to induce late-stage apoptosis or necrosis in A549 lung cancer and HepG2 liver cancer cells. mdpi.com For instance, one bromine-containing derivative induced late apoptosis/necrosis in 36% of HepG2 cells and 35% of A549 cells. mdpi.com This process is often mediated by the activation of key executioner enzymes known as caspases. mdpi.com Studies on similar compounds have shown a significant increase in the activity of caspase-3 and caspase-7, which are crucial for dismantling the cell during apoptosis. mdpi.com For example, a chlorinated benzofuran derivative increased caspase-3/7 activity by 73% in HepG2 cells and 85% in A549 cells, indicating a caspase-dependent mechanism of cell death. mdpi.com

In addition to inducing apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from dividing and multiplying. frontiersin.org Flow cytometry analysis reveals that treatment can lead to an accumulation of cells in specific phases of the cell cycle. nih.gov Depending on the specific derivative and cancer cell line, arrest has been observed at the G2/M phase or the G0/G1 phase. frontiersin.orgexcli.de For example, dichloromethane (B109758) fractions of Toddalia asiatica induced G2/M arrest in HT-29 colon cancer cells. frontiersin.org Similarly, cinobufagin, another natural compound, was found to induce G2/M arrest in malignant melanoma cells by modulating the levels of regulatory proteins like CDK1 and cyclin B. frontiersin.org This disruption of the normal cell cycle progression is a key mechanism by which these compounds inhibit tumor growth. nih.govfrontiersin.org

| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Key Findings |

|---|---|---|---|

| Benzofuran Derivative 7 | A549 (Lung), HepG2 (Liver) | Apoptosis & Cell Cycle Arrest | Induced late apoptosis in 15% of A549 and 12% of HepG2 cells; caused G2/M arrest in HepG2. mdpi.com |

| Benzofuran Derivative 8 | A549 (Lung), HepG2 (Liver) | Apoptosis & Cell Cycle Arrest | Induced late apoptosis in 35% of A549 and 36% of HepG2 cells; caused S and G2/M arrest in A549. mdpi.com |

| Cinobufagin | A375 (Melanoma) | Apoptosis & Cell Cycle Arrest | Induced G2/M phase arrest and apoptosis through the mitochondria-mediated pathway. frontiersin.org |

| Eicosapentaenoic Acid | MIA PaCa-2 (Pancreatic) | Apoptosis & Cell Cycle Arrest | Caused cell cycle blockade in S-phase and G2/M-phase and induced apoptosis. nih.gov |

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govsemanticscholar.org This method is instrumental in drug design for forecasting the interaction between a ligand, such as this compound, and a protein receptor's binding site. nih.gov Software like AutoDock Vina is employed to calculate the binding affinity, typically expressed in kcal/mol, which indicates the strength of the interaction. nih.gov A lower binding energy value suggests a more stable and favorable interaction.

For derivatives of benzoic acid, docking studies have been performed against various protein targets, such as carbonic anhydrase II, to predict their inhibitory potential. In one such study, a benzoic acid derivative exhibited a highly favorable binding energy of -9.4 kcal/mol, suggesting it could be a potent inhibitor. These simulations also visualize the specific types of interactions that stabilize the ligand-protein complex, including conventional hydrogen bonds, electrostatic interactions, and hydrophobic bonds (e.g., Pi-Sigma, Pi-alkyl).

The process involves generating 3D representations of both the ligand and the target protein, often obtained from databases like the Protein Data Bank (PDB). nih.gov Graph convolutional networks represent a more advanced approach, where both the ligand and protein structures are converted into graphs to predict interaction probability with high accuracy. nih.gov Such computational analyses provide critical insights into the molecule's potential as a therapeutic agent by elucidating its binding mode and affinity at a molecular level. nih.govmdpi.com

| Compound Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Benzoic Acid Derivative | Carbonic Anhydrase II (3FFP) | -9.4 | ILE91 | Hydrogen bonds, electrostatic, hydrophobic (Pi-Sigma). |

| 2H-thiopyrano[2,3-b]quinoline Derivative | CB1a (2IGR) | -6.1 | Not Specified | Hydrogen bonding, residual interaction. nih.gov |

| 1-benzothiophene-2-carboxylic acid | SARS-CoV-2 Mpro (6LU7) | Not Specified | Not Specified | Predicted anti-viral effect. nih.gov |

Beyond predicting binding affinity, molecular docking and site-directed mutagenesis studies are crucial for identifying the specific amino acid residues within a protein's binding pocket that are essential for ligand interaction. fsu.edu These critical residues form the "functional epitope" for binding. nih.gov Computational analyses can map out the key interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and individual amino acids. nih.gov

For example, in the binding of a benzoic acid derivative to carbonic anhydrase II, hydrophobic interactions with residues like ILE91 were identified as significant. In studies of other receptor-ligand complexes, residues such as tyrosine, tryptophan, and aspartate are often found to be critical. nih.gov Alanine scanning mutagenesis, a technique where specific residues are replaced with alanine, can experimentally validate these computational predictions. A significant decrease (e.g., >100-fold) in binding affinity upon mutation confirms the residue's importance. nih.gov

In the context of Kv1.5 potassium channels, a systematic mutagenesis approach identified that interactions with residues in the S5 and S6 segments are required for the binding of local anesthetics. researchgate.net Similarly, for the β-lactamase inhibitor protein-II (BLIP-II), the functional epitope was found to consist of a core set of residues, heavily biased toward aromatic amino acids like Tyr-73, Trp-152, and Trp-269, which are central to its binding surface. nih.gov Identifying these critical residues provides a deeper understanding of the molecular basis for a compound's activity and specificity, guiding further optimization of its structure. fsu.edu

Antibacterial and Antiviral Mechanistic Investigations (In Vitro)

Derivatives of this compound have been evaluated for their antibacterial properties. Mechanistic studies aim to uncover how these compounds inhibit bacterial growth and survival. Research on analogous thiophenyl-pyrimidine derivatives has revealed potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

One proposed mechanism of action is the inhibition of the FtsZ protein, a crucial component of the bacterial cell division machinery. nih.gov By interfering with FtsZ polymerization and its GTPase activity, the compound effectively halts bacterial cytokinesis, leading to a bactericidal effect. nih.gov Another potential mechanism, identified for the compound SCH-79797, involves a dual-targeting approach that simultaneously disrupts folate metabolism and compromises bacterial membrane integrity. nih.govescholarship.org This dual-action mechanism is advantageous as it can be effective against both Gram-positive and Gram-negative bacteria and may reduce the frequency of antibiotic resistance development. nih.govescholarship.org

The efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. nih.govnih.gov For instance, a thiophenyl-pyrimidine derivative showed MIC values ranging from 24 to 48 µg/mL against various Gram-positive strains. nih.gov In contrast, activity against Gram-negative strains like E. coli can be more moderate, with higher MIC values. nih.gov

| Compound Class | Bacterial Strain | Gram Type | MIC (µg/mL) | Proposed Mechanism of Action |

|---|---|---|---|---|

| Thiophenyl-pyrimidine derivative | MRSA | Gram-positive | 24 - 48 | Inhibition of FtsZ polymerization. nih.gov |

| VRE | Gram-positive | 48 | ||

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Staphylococcus aureus | Gram-positive | 125 | Not specified. mdpi.com |

| SCH-79797 | Neisseria gonorrhoeae | Gram-negative | Not Specified | Dual-targeting of folate metabolism and membrane integrity. nih.gov |

The 3C-like protease (3CLpro or Mpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. nih.govresearchgate.net This viral protease is responsible for cleaving polyproteins into functional viral proteins, and its inhibition effectively halts the viral life cycle. nih.gov Thiophene-containing compounds have been investigated as potential inhibitors of SARS-CoV-2 3CLpro. nih.gov

For example, N-substituted isatin (B1672199) derivatives containing a thiophene moiety were reported as potent SARS-CoV-2 3CLpro inhibitors, with IC50 values (the concentration required to inhibit enzyme activity by 50%) as low as 0.95 µM. nih.gov In vitro antiviral assays using cell lines such as Vero E6 or A549 expressing ACE2 are used to confirm the activity of these inhibitors against the live virus. researchgate.netbioworld.com A nonpeptidic inhibitor, JZD-07, demonstrated an IC50 of 0.15 µM against the 3CLpro enzyme and an EC50 value (the concentration required to achieve 50% of the maximum antiviral effect) of 0.82 µM against the SARS-CoV-2 wild-type virus in Vero E6 cells. bioworld.com

These studies show that small molecules, including derivatives related to this compound, can be designed to specifically target and inhibit key viral enzymes. researchgate.netresearchgate.net The potent in vitro activity of these compounds establishes them as promising leads for the development of new treatments for viral infections like COVID-19. researchgate.net

| Compound/Derivative Class | Target | Assay Type | Potency (IC50/EC50) |

|---|---|---|---|

| JZD-07 | SARS-CoV-2 3CLpro | Enzymatic Assay | IC50: 0.15 µM. bioworld.com |

| JZD-07 | SARS-CoV-2 (wild-type) | Cell-based Antiviral Assay | EC50: 0.82 µM. bioworld.com |

| Thiophene-containing isatin derivative | SARS-CoV 3CLpro | Enzymatic Assay | IC50: 0.95 µM. nih.gov |

| MPI5 / MPI8 | SARS-CoV-2 | Cytopathogenic Effect Assay | Effective at 0.16 - 0.31 µM in A549/ACE2 cells. researchgate.net |

Applications in Chemical Research and Development

Utility as Synthetic Intermediates for Complex Molecule Synthesis

The chemical reactivity of its functional groups makes 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoic acid a versatile building block for the synthesis of more intricate molecular architectures.

The presence of the reactive chloromethyl group and the carboxylic acid allows this compound to serve as a precursor for a variety of heterocyclic systems. The chloromethyl group is susceptible to nucleophilic substitution, enabling the introduction of various functionalities and the subsequent cyclization to form new rings. For instance, reaction with amines, thiols, or alcohols can lead to the formation of nitrogen-, sulfur-, or oxygen-containing heterocycles. Furthermore, the carboxylic acid group can participate in intramolecular cyclization reactions, leading to the formation of fused ring systems incorporating the thiophene (B33073) nucleus. The synthesis of novel thiophene derivatives is an active area of research, with new compounds being developed for potential applications in medicinal chemistry and materials science. impactfactor.orgnih.govnih.gov The general versatility of thiophene derivatives in creating diverse heterocyclic structures, such as pyrrol-3-ones, highlights the potential of this specific compound as a starting material. mdpi.comekb.eg

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Potential Heterocyclic Product |

|---|---|

| Primary Amines | Thieno[3,2-b]pyrrolidinones |

| Hydrazine | Thieno[3,2-c]pyridazinones |

| Thiourea | Thieno[3,2-d]pyrimidinethiones |

The bifunctional nature of this compound, possessing both a chloromethyl group and a carboxylic acid, makes it a suitable monomer for polymerization reactions. For instance, it can undergo polycondensation reactions to form polyesters or polyamides. The resulting polymers would incorporate the thiophene ring into their backbone, which can impart desirable electronic and optical properties. Thiophene-containing polymers are of significant interest in materials science, particularly for applications in organic electronics. The ability to functionalize thiophene-based macromonomers is a key strategy in developing advanced materials for biomedical applications. nih.gov The incorporation of this specific benzoic acid derivative could lead to materials with unique thermal, mechanical, and conductive properties.

Applications in Material Science and Engineering

Beyond polymer synthesis, the chemical characteristics of this compound suggest its utility in specialized material science applications.

Thiophene derivatives have been widely investigated as corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. journalirjpac.comresearchgate.netresearchgate.net The effectiveness of these compounds is attributed to the presence of the sulfur atom in the thiophene ring, which can coordinate with metal surfaces, as well as other functional groups that facilitate adsorption. The carboxylic acid group in this compound can enhance its solubility and adsorption onto metal surfaces, forming a protective layer that inhibits corrosion. Quantum chemical studies on similar thiophene derivatives have been used to correlate molecular properties with their inhibition efficiency. jocpr.com The adsorption of such inhibitors on metal surfaces often follows established isotherms like the Langmuir model. researchgate.net

Table 2: Factors Influencing Corrosion Inhibition by Thiophene Derivatives

| Feature | Role in Corrosion Inhibition |

|---|---|

| Sulfur Atom | Coordination with metal surface |

| Aromatic Ring | π-electron interaction with metal d-orbitals |

| Carboxylic Acid Group | Enhanced solubility and adsorption |

| Molecular Structure | Surface coverage and barrier formation |

Role in Catalysis and Ligand Design for Chemical Reactions

The molecular structure of this compound suggests its potential as a ligand in coordination chemistry and catalysis. The carboxylic acid group can be deprotonated to form a carboxylate that can coordinate to a metal center. Additionally, the sulfur atom of the thiophene ring possesses a lone pair of electrons that can also participate in metal coordination. This potential for bidentate coordination could be exploited in the design of novel catalysts for a variety of organic transformations. The use of thiophene derivatives as ligands for the design of metal complex nanocatalysts has been reported, indicating the promise of this class of compounds in catalysis. mdpi.com The development of new catalysts is crucial for advancing synthetic organic chemistry, and this compound offers a scaffold that could be further modified to fine-tune its catalytic activity.

Patent Landscape and Intellectual Property Analysis for 2 5 Chloromethyl Thiophen 2 Yl Oxy Benzoic Acid

Overview of Patent Filings Related to the Chemical Structure and Its Close Analogs

While direct patent filings for 2-((5-(Chloromethyl)thiophen-2-yl)oxy)benzoic acid were not identified, the broader patent landscape for thiophene (B33073) derivatives reveals a significant interest in this class of compounds for various applications, particularly in the pharmaceutical field. Patents in this area often claim a genus of compounds that may encompass the structure of interest, even if not explicitly named.

Key areas of patent activity for related structures include:

Anticancer Agents: Numerous patents disclose thiophene derivatives as potential treatments for cancer. These patents often focus on the ability of the thiophene moiety to act as a bioisostere for a phenyl group, offering improved pharmacological properties.

Kinase Inhibitors: Thiophene-containing compounds are frequently cited in patents for their ability to inhibit various kinases, which are key targets in the treatment of inflammatory diseases and cancer.

Antiviral and Antimicrobial Agents: The thiophene scaffold is a common feature in patented compounds with antiviral and antimicrobial activities.

The intellectual property in this space is held by a diverse range of entities, from large pharmaceutical corporations to smaller biotechnology companies and academic institutions.

Analysis of Patent Claims Pertaining to Synthetic Methods and Novel Derivatives

In the absence of patents specifically covering this compound, an analysis of claims for analogous compounds provides insight into the types of intellectual property protection sought for synthetic methods and novel derivatives.

Typically, patent claims in this area cover:

Composition of Matter: Claims to novel chemical entities, including specific isomers, salts, and polymorphs.

Methods of Synthesis: Claims covering the specific steps and reagents used to produce the patented compounds. This can include novel intermediates and catalytic processes.

Pharmaceutical Compositions: Claims to formulations containing the active compound, along with pharmaceutically acceptable carriers and excipients.

Methods of Use: Claims directed to the therapeutic application of the compounds for treating specific diseases or conditions.

For a compound like this compound, it is plausible that a patent, if it existed, would claim the novel structure itself, its synthesis from key starting materials, and its use in a particular therapeutic context.

Examination of Chemical Co-occurrences and Structural Similarities in Patent Databases

An analysis of patent databases for chemical co-occurrences and structural similarities reveals that the core components of this compound are frequently found in patented molecules.

The thiophen-2-yloxy moiety is present in a variety of patented compounds, often linked to different aromatic or heterocyclic systems. These compounds are explored for a wide range of biological activities. The (chloromethyl)thiophene group also appears in the patent literature, typically as a reactive intermediate for further chemical modification. The benzoic acid functional group is a common feature in drug molecules, often contributing to solubility and binding to biological targets.

The combination of these three fragments into the specific structure of this compound is what would confer novelty. The absence of this specific combination in the patent literature suggests that it may be a novel chemical entity, or that it exists within the broader claims of a patent that does not explicitly disclose it.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoic acid, and how can reaction yields be optimized?

- Answer : Two primary approaches are reported:

- Microwave-assisted synthesis : Reduces reaction time and improves purity. For example, microwave irradiation was used to synthesize a structurally related compound (2-((3-(chloromethyl)benzoyl)oxy)benzoic acid) with high crystallinity .

- Traditional stepwise synthesis : Involves coupling chloromethyl-thiophene derivatives with substituted benzoic acids under controlled conditions (e.g., THF solvent, dropwise addition at 273 K). Yield optimization requires monitoring intermediates via TLC and recrystallization from ethanol .

- Key parameters : Solvent choice (e.g., THF for solubility), temperature control (e.g., 273 K to minimize side reactions), and stoichiometric ratios (e.g., 1:1 molar equivalence of reactants).

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Answer :

- Chromatography : TLC (Rf comparison) and HPLC for purity assessment .

- Spectroscopy :

- IR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiophene ring vibrations) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., chloromethyl protons at δ ~4.5 ppm, aromatic protons) and carbon backbone .

- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for similar thiophene-benzoic acid hybrids .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with cyclooxygenase-2 (COX-2) for anti-inflammatory applications?

- Answer :

- Software tools : AutoDock Vina or Schrödinger Suite for ligand-receptor docking. Use the COX-2 crystal structure (PDB: 5F1A) as a template .

- Protocol :

Ligand preparation : Optimize the compound’s 3D structure (e.g., energy minimization with Gaussian).

Binding site definition : Focus on the COX-2 active site (e.g., Arg120, Tyr355 residues).

Scoring : Evaluate binding affinity using G-scores; a score ≤ -7.0 kcal/mol suggests strong interaction .

- Validation : Compare docking results with in vitro COX-2 inhibition assays (e.g., enzyme-linked immunosorbent assays).

Q. What methodologies are recommended for assessing in vivo toxicity and gastrointestinal (GI) safety of this compound?

- Answer :

- Acute toxicity testing : Follow OECD Guidelines 423, administering graded doses (5–2000 mg/kg) to rodents. Monitor mortality, body weight, and organ histopathology .

- GI safety : Compare with acetylsalicylic acid using:

- Histopathological analysis : Examine gastric mucosa for ulcers or hemorrhage.

- Biochemical markers : Measure prostaglandin E2 (PGE2) levels in gastric tissue to assess COX-1 sparing effects .

- Findings : Structurally modified salicylates (e.g., chloromethyl-thiophene hybrids) often show reduced GI toxicity due to selective COX-2 inhibition .

Q. How should researchers address contradictions in reported antiplatelet activity between this compound and its analogs?

- Answer :

- Comparative assays : Use standardized protocols:

- Tail-bleeding test : Quantify bleeding time in rodent models (prolonged time indicates antiplatelet efficacy) .

- Flow cytometry : Measure platelet aggregation inhibition using ADP/collagen as agonists.

- Structural analysis : Evaluate substituent effects (e.g., chloromethyl vs. acetyl groups) on bioavailability and target binding. For instance, the chloromethyl group may enhance membrane permeability, improving activity .

- Dose-response studies : Establish EC50 values to compare potency across analogs.

Methodological Considerations

- Synthesis challenges : Chloromethyl-thiophene intermediates are moisture-sensitive; use anhydrous conditions and inert atmospheres .

- Data interpretation : Cross-validate computational predictions (e.g., docking scores) with wet-lab experiments to resolve discrepancies .

- Toxicity thresholds : Acute oral LD50 values >2000 mg/kg suggest low toxicity, but chronic exposure studies are needed for full safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.